2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione
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Overview
Description
2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione is a chemical compound with the molecular formula C6H4N4O3S. It is known for its unique structure, which includes a pteridine ring system with sulfur and oxygen functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione typically involves the reaction of appropriate pteridine derivatives with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of 2-aminopyrimidine derivatives with carbon disulfide and subsequent oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pteridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-mercapto-4,6-dioxo-5,6,7,8-tetrahydropteridine
- 2-thioxo-5,6,7,8-tetrahydropteridine-4,6-dione
- 2-selenylidene-5,8-dihydro-1H-pteridine-4,6,7-trione
Uniqueness
2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione is unique due to its specific sulfur-containing pteridine structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
7151-37-3 |
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Molecular Formula |
C6H4N4O3S |
Molecular Weight |
212.19 g/mol |
IUPAC Name |
2-sulfanylidene-5,8-dihydro-1H-pteridine-4,6,7-trione |
InChI |
InChI=1S/C6H4N4O3S/c11-3-1-2(9-6(14)10-3)8-5(13)4(12)7-1/h(H,7,12)(H3,8,9,10,11,13,14) |
InChI Key |
UEZBHKPTGCRMIA-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)C(=O)N1)NC(=S)NC2=O |
Origin of Product |
United States |
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